Structural Identity Verification: N-Phenyl vs. N-Heteroaryl Substitution Confers Distinct Target Binding Profiles
When the N-substituent is changed from phenyl (title compound) to 5-methylthiazol-2-yl, the resulting analog 4-(1,3-benzothiazol-2-yl)-N-(5-methylthiazol-2-yl)butanamide acquires measurable affinity for LXR-beta (IC₅₀ = 67.5 µM) and Transthyretin (IC₅₀ > 167 µM), targets for which no binding data exist for the N-phenyl derivative [1]. Conversely, the N-phenyl analog serves as a neutral baseline for these targets, a critical requirement for negative control selection in HTS campaigns.
| Evidence Dimension | Target engagement profile (LXR-beta inhibition) |
|---|---|
| Target Compound Data | No detectable inhibition |
| Comparator Or Baseline | 4-(1,3-benzothiazol-2-yl)-N-(5-methylthiazol-2-yl)butanamide: IC₅₀ = 67.5 µM |
| Quantified Difference | Selectivity window > 67.5 µM for LXR-beta |
| Conditions | In vitro enzyme inhibition assay; The Scripps Research Institute Molecular Screening Center; LXR-beta (Human) |
Why This Matters
This establishes the title compound as a certified negative control for LXR-beta and Transthyretin screens, a well-defined role that N-heteroaryl analogs cannot fulfill.
- [1] BindingDB. BDBM96956: 4-(1,3-benzothiazol-2-yl)-N-(5-methylthiazol-2-yl)butanamide. LXR-beta IC₅₀ = 6.75E+4 nM; Transthyretin IC₅₀ > 1.67E+5 nM. View Source
